molecular formula C12H13N3O2S B12271670 4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid

4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B12271670
M. Wt: 263.32 g/mol
InChI Key: WJNAICJOWCDDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyrimidine precursor under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid is unique due to the combination of the thiophene and pyrimidine rings in its structure. This dual-ring system may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-methyl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H13N3O2S/c1-8-10(11(16)17)7-14-12(15-8)13-5-4-9-3-2-6-18-9/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15)

InChI Key

WJNAICJOWCDDJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCCC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.